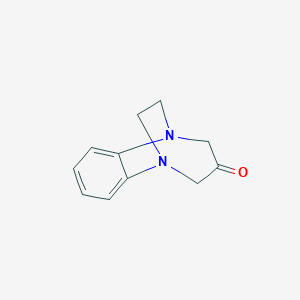
Dibromochloromethane-13C
説明
Dibromochloromethane-13C is a stable isotope-labeled compound, where the carbon atom is replaced with the carbon-13 isotope. This compound is a derivative of dibromochloromethane, a trihalomethane with the chemical formula CHBr2Cl. It is a colorless to yellow, heavy, and nonflammable liquid with a sweet odor . This compound is primarily used in scientific research and analytical applications due to its isotopic labeling.
準備方法
Synthetic Routes and Reaction Conditions
Dibromochloromethane-13C can be synthesized through the halogenation of methane-13C. The process involves the reaction of methane-13C with bromine and chlorine under controlled conditions to produce this compound. The reaction typically occurs in the presence of a catalyst and under specific temperature and pressure conditions to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yields and purity of the compound. The product is then purified through distillation and other separation techniques to obtain this compound with high isotopic purity .
化学反応の分析
Types of Reactions
Dibromochloromethane-13C undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Elimination Reactions: Under certain conditions, this compound can undergo elimination reactions to form alkenes or alkynes.
Oxidation and Reduction Reactions: It can be oxidized or reduced to form different halogenated methane derivatives.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxide ions, and amines.
Catalysts: Catalysts such as Lewis acids or bases are often used to facilitate the reactions.
Solvents: Reactions are typically carried out in polar solvents like water, alcohols, or acetone.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions can produce dibromomethanol-13C, while elimination reactions can yield bromoalkenes or bromoalkynes .
科学的研究の応用
Dibromochloromethane-13C is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Analytical Chemistry: It is used as an internal standard in mass spectrometry and nuclear magnetic resonance spectroscopy to quantify and identify compounds.
Environmental Studies: It is used to trace the fate and transport of halogenated compounds in the environment.
Biological Research: It is used in metabolic studies to track the incorporation and transformation of halogenated compounds in biological systems.
作用機序
The mechanism of action of dibromochloromethane-13C involves its interaction with various molecular targets and pathways. In biological systems, it can undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can result in the modification of proteins, nucleic acids, and other biomolecules, affecting cellular functions and processes .
類似化合物との比較
Similar Compounds
Dibromochloromethane: The non-isotopically labeled version of dibromochloromethane-13C.
Bromoform: A trihalomethane with the chemical formula CHBr3.
Chloroform: A trihalomethane with the chemical formula CHCl3.
Bromodichloromethane: A trihalomethane with the chemical formula CHBrCl2.
Uniqueness
This compound is unique due to its isotopic labeling, which allows for precise tracking and quantification in various analytical and research applications. The presence of the carbon-13 isotope provides distinct spectroscopic signatures, making it a valuable tool in studies requiring high sensitivity and specificity .
特性
IUPAC Name |
dibromo(chloro)(113C)methane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CHBr2Cl/c2-1(3)4/h1H/i1+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GATVIKZLVQHOMN-OUBTZVSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(Cl)(Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH](Cl)(Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CHBr2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70472851 | |
| Record name | Chlorodibromomethane13C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70472851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93951-99-6 | |
| Record name | Chlorodibromomethane13C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70472851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIBROMOCHLOROMETHANE-13C | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-amino-N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide](/img/structure/B127433.png)
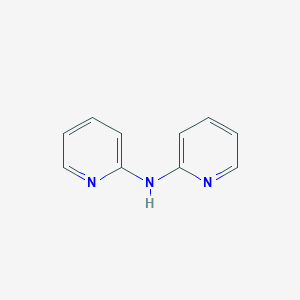
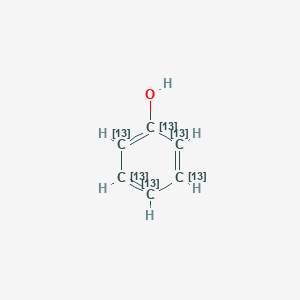

![3,3-Dimethylhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B127449.png)
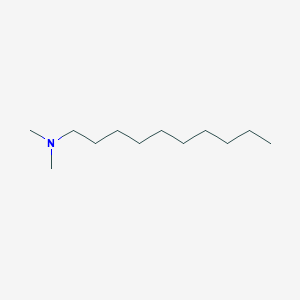
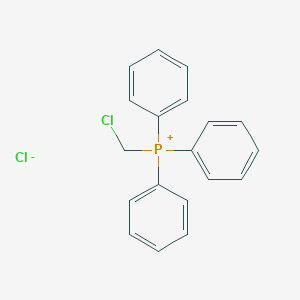
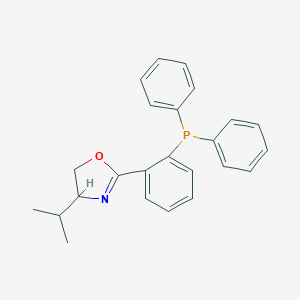
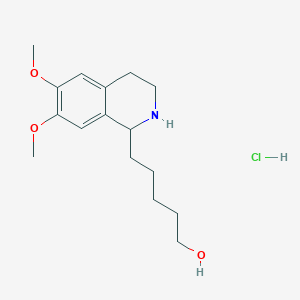
![4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxamide](/img/structure/B127465.png)
![[2-(2-Amino-phenyl)-2-oxo-ethyl]-carbamic acid tert-butyl ester](/img/structure/B127468.png)
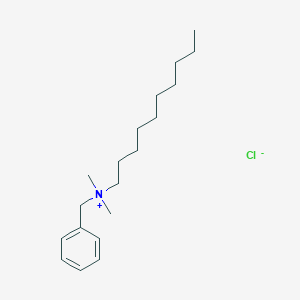
![1-N,3-N-bis(2,3-dihydroxypropyl)-5-[2-(2-hydroxyethylamino)-2-oxoethoxy]-2,4,6-triiodobenzene-1,3-dicarboxamide](/img/structure/B127472.png)
